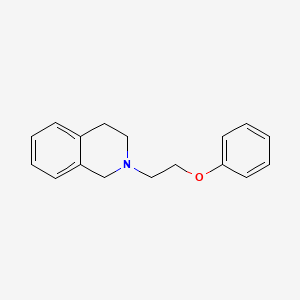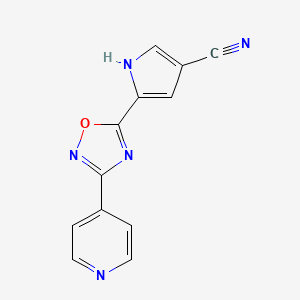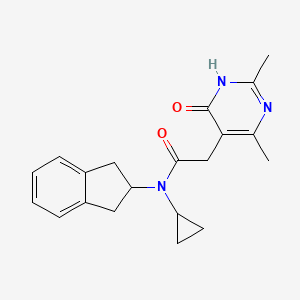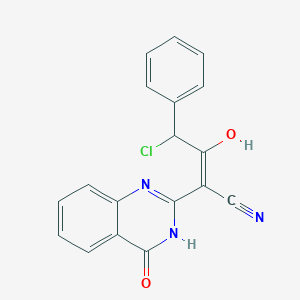
2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline is a compound that has been of interest to the scientific community due to its potential applications in various fields. The compound is a member of the isoquinoline family and has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Wissenschaftliche Forschungsanwendungen
2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline has been studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. The compound has been shown to have significant activity against certain types of cancer cells and has been studied as a potential anticancer agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also have an effect on the signaling pathways that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their growth and proliferation. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline is its potential as a lead compound for the development of new drugs. Its ability to inhibit the growth and proliferation of cancer cells and to have an effect on the signaling pathways involved in neurodegenerative diseases makes it an attractive target for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline. One area of research is the development of new derivatives of the compound that may have improved solubility and potency. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline has been reported in several studies. One of the most common methods involves the reaction of 2-phenylethanol with 2-chloroethyl ether in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Pictet-Spengler cyclization reaction to yield the final product.
Eigenschaften
IUPAC Name |
2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-8-17(9-3-1)19-13-12-18-11-10-15-6-4-5-7-16(15)14-18/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNYJERVHBJWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)

![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)

![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)
![7-(1-Benzyl-5-oxopyrrolidine-3-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356472.png)


